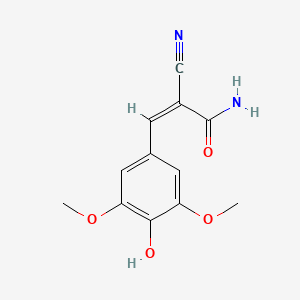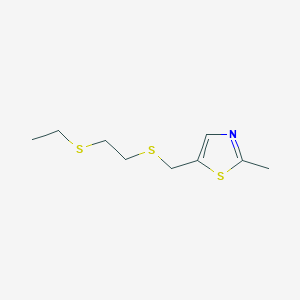![molecular formula C17H20N2OS B7635906 [4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-cyclobutylmethanone](/img/structure/B7635906.png)
[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-cyclobutylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-cyclobutylmethanone, also known as BRL-15572, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. BRL-15572 is a selective antagonist of the dopamine D3 receptor, which is implicated in various neurological and psychiatric disorders. In
Mechanism of Action
[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-cyclobutylmethanone selectively binds to the dopamine D3 receptor and blocks its activation by dopamine. The D3 receptor is primarily expressed in the mesolimbic system, which is involved in reward processing and addiction. By blocking the D3 receptor, [4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-cyclobutylmethanone may reduce the rewarding effects of drugs of abuse and prevent relapse in addiction. Additionally, [4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-cyclobutylmethanone may have antipsychotic effects by modulating dopamine transmission in the mesolimbic and mesocortical systems.
Biochemical and Physiological Effects:
[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-cyclobutylmethanone has been shown to reduce drug-seeking behavior in animal models of addiction. In a study using rats trained to self-administer cocaine, [4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-cyclobutylmethanone significantly reduced cocaine intake and prevented relapse after abstinence. [4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-cyclobutylmethanone has also been shown to have antipsychotic effects in animal models of schizophrenia. In a study using mice treated with the NMDA receptor antagonist MK-801, [4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-cyclobutylmethanone reduced hyperlocomotion and stereotypy, which are behavioral hallmarks of schizophrenia.
Advantages and Limitations for Lab Experiments
[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-cyclobutylmethanone's selective antagonism of the dopamine D3 receptor makes it a valuable tool for studying the role of the D3 receptor in various neurological and psychiatric disorders. However, its selectivity for the D3 receptor may limit its usefulness in studying other dopamine receptors. Additionally, [4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-cyclobutylmethanone's effects may vary depending on the animal model and experimental conditions used, which should be taken into consideration when designing experiments.
Future Directions
There are several potential future directions for [4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-cyclobutylmethanone research. One area of interest is its potential use in the treatment of addiction and relapse prevention. [4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-cyclobutylmethanone may also have applications in the treatment of schizophrenia and other psychiatric disorders. Additionally, further studies are needed to fully understand the biochemical and physiological effects of [4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-cyclobutylmethanone and its potential side effects. Overall, [4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-cyclobutylmethanone is a promising compound with a wide range of potential therapeutic applications.
Synthesis Methods
[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-cyclobutylmethanone can be synthesized by reacting 4-(1,3-Benzothiazol-2-yl)piperidine with cyclobutanone in the presence of a base such as potassium carbonate. The reaction yields [4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-cyclobutylmethanone as a white solid with a purity of over 95%. The synthesis method has been optimized to produce [4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-cyclobutylmethanone in large quantities with high purity, making it suitable for various scientific applications.
Scientific Research Applications
[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-cyclobutylmethanone has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. The dopamine D3 receptor is implicated in several disorders, including addiction, schizophrenia, and Parkinson's disease. [4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-cyclobutylmethanone's selective antagonism of the D3 receptor makes it a promising candidate for the treatment of these disorders.
properties
IUPAC Name |
[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-cyclobutylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c20-17(13-4-3-5-13)19-10-8-12(9-11-19)16-18-14-6-1-2-7-15(14)21-16/h1-2,6-7,12-13H,3-5,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSAIBZSLIMMKNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-cyclobutylmethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,5-dimethyl-N-[(3,4,5-trifluorophenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7635829.png)
![2-[4-(2-methylphenyl)piperazin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B7635840.png)


![2-[[2-[(5-cyclopropyl-4-ethyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B7635869.png)



![N-[3-[(E)-2-pyridin-2-ylethenyl]phenyl]-1-benzofuran-2-carboxamide](/img/structure/B7635887.png)


![1-(3-Chlorobenzyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine](/img/structure/B7635904.png)
![3-(4-Chlorophenyl)-3-hydroxy-1-(6-oxa-9-azaspiro[4.5]decan-9-yl)propan-1-one](/img/structure/B7635927.png)